molecular formula C12H8N2O B167363 1,10-Phenanthroline 1-oxide CAS No. 1891-19-6

1,10-Phenanthroline 1-oxide

Cat. No.: B167363
CAS No.: 1891-19-6
M. Wt: 196.2 g/mol
InChI Key: OFEFUDKSXOZQFL-UHFFFAOYSA-N
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Description

1,10-Phenanthroline 1-oxide ( 1891-19-6) is a heterocyclic organic compound in which one nitrogen atom of the 1,10-phenanthroline structure is functionalized as an N-oxide. This modification imparts unique chemical properties, making it a valuable reagent in diverse research fields . Its primary research value lies in its dual functionality, acting as a versatile ligand in coordination chemistry and a precursor in synthetic and photochemical studies. It forms complexes with various metal ions, such as copper(II) and nickel(II), which are of interest for studying stability constants and molecular structures . Furthermore, platinum(II) complexes of this compound have demonstrated potential as oxygen atom transfer reagents due to the activated N–O bond . In synthetic chemistry, it serves as a key intermediate. A significant application is in photochemical studies, where its photolysis in aprotic solvents like acetonitrile and benzene yields quinoline-carboxaldehyde derivatives, while in protic solvents like ethanol and water, it forms 1,10-phenanthroline-2(1H)-one . The reaction mechanism is proposed to proceed via an oxaziridine intermediate from the excited singlet state . The compound can be synthesized with high purity and excellent yield through a straightforward method involving the oxidation of 1,10-phenanthroline with peroxomonosulfate ion (Oxone) in acidic aqueous solution at 60°C . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

1891-19-6

Molecular Formula

C12H8N2O

Molecular Weight

196.2 g/mol

IUPAC Name

1-oxido-1,10-phenanthrolin-1-ium

InChI

InChI=1S/C12H8N2O/c15-14-8-2-4-10-6-5-9-3-1-7-13-11(9)12(10)14/h1-8H

InChI Key

OFEFUDKSXOZQFL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C(C=CC=[N+]3[O-])C=C2)N=C1

Canonical SMILES

C1=CC2=C(C3=C(C=CC=[N+]3[O-])C=C2)N=C1

Synonyms

1,10-Phenanthroline 1-oxide

Origin of Product

United States

Scientific Research Applications

Catalytic Applications

1.1 Coordination Chemistry and Catalysis

Phen-1-oxide serves as a bidentate ligand in coordination complexes, enhancing the catalytic activity of transition metals. Its ability to form stable complexes with metals such as palladium, nickel, and zinc has been extensively studied.

  • Palladium-Catalyzed Reactions : Research indicates that phen-1-oxide derivatives can facilitate palladium-catalyzed allylic substitution reactions. These reactions are crucial for synthesizing complex organic molecules .
  • Nickel-Catalyzed Reactions : The compound has also been employed in nickel-catalyzed Michael addition reactions, demonstrating significant efficiency in forming carbon-carbon bonds .

Table 1: Summary of Catalytic Reactions Involving Phen-1-Oxide

Reaction TypeMetal CatalystApplication
Allylic SubstitutionPalladiumSynthesis of complex organic molecules
Michael AdditionNickelFormation of carbon-carbon bonds
Direct Aldol ReactionZincSynthesis of β-hydroxy ketones

Antimicrobial Properties

Recent studies have highlighted the antimicrobial action of phen-1-oxide and its derivatives against various pathogens. The compound exhibits significant activity against bacterial biofilms, making it a potential candidate for developing new antimicrobial agents.

  • Mechanism of Action : The antimicrobial efficacy is attributed to its ability to disrupt biofilm formation and inhibit metabolic activity in bacteria. For instance, studies have shown that phen-1-oxide can reduce the metabolic activity of biofilm-forming bacteria significantly .

Table 2: Antimicrobial Activity of Phen-1-Oxide Derivatives

CompoundPathogen TypeActivity Level
1,10-PhenanthrolineGram-positiveHigh
1,10-Phenanthroline 5,6-dioneGram-negativeModerate
[Ag(phendione)2]ClO4Biofilm-formingVery High

Synthesis and Characterization

The synthesis of phen-1-oxide typically involves the oxidation of 1,10-phenanthroline using oxidizing agents such as peroxomonosulfate or hydrogen peroxide. Recent advancements have led to more efficient synthetic routes that yield high-purity products suitable for various applications .

3.1 Synthetic Methods

The following methods are commonly used for synthesizing phen-1-oxide:

  • Oxidation with Peroxomonosulfate : This method allows for selective synthesis under controlled pH conditions to avoid overoxidation .
  • Hydrogen Peroxide-Urea Adduct : This approach offers a straightforward route to obtain phen-1-oxide with minimal side products .

Future Directions and Research Opportunities

The unique properties of phen-1-oxide open avenues for further research in various fields:

  • Green Chemistry : Its water-soluble derivatives are promising candidates for applications in environmentally friendly chemical processes .
  • Organocatalysis : The potential use of phen-1-oxide as a phase-transfer catalyst in asymmetric transformations could lead to significant advancements in synthetic organic chemistry .

Chemical Reactions Analysis

Coordination Chemistry

PhenO acts as a bidentate ligand, forming complexes with transition metals. Notable examples:

  • Cobalt(II) complexes : PhenO coordinates with Co(II) to form Co–N₄ centers, which catalyze the oxygen reduction reaction (ORR) via a four-electron pathway. Nitro-substituted phenO enhances catalytic activity due to electron-withdrawing effects ( ).

  • Iron complexes : Despite forming Fe(phenO)₃²⁺ (ferroin analog), phenO does not fully inhibit Fenton reactions, allowing partial oxidative degradation of substrates like 2-deoxyribose ( ).

Functionalization and Substitution Reactions

PhenO undergoes regioselective substitution at the 5- and 6-positions:

  • Carboxylic acid derivatives : Oxidation with NaClO₂ at 90°C yields 9-methyl-1,10-phenanthroline-2-carboxylic acid ( ).

  • Nucleophilic ring-opening : Epoxides of phenO react with amines (e.g., dibenzylamine) under Lewis acid catalysis (Mg(ClO₄)₂) to form chiral dihydro-phenanthroline derivatives ( ).

Reactivity in Radical Reactions

PhenO modulates radical pathways:

  • Fenton reaction : While phenO binds Fe(II), it incompletely inhibits - OH generation, enabling partial oxidation of 2-deoxyribose and DMSO ( ).

Derivatization for Asymmetric Catalysis

Chiral phenO derivatives enable enantioselective transformations:

  • Epoxide intermediates : 1,10-Phenanthroline-5,6-epoxide reacts with amines to form ligands for Pd-catalyzed allylic alkylation and Zn-catalyzed aldol reactions ( ).

Key Mechanistic Insights

  • Steric and electronic effects : Substituents on phenO’s aromatic ring alter redox potentials and catalytic activity. For example, nitro groups downshift the e<sub>g</sub>-orbital energy of Co(II), enhancing ORR efficiency ( ).

  • pH-dependent speciation : Under neutral conditions, phenO is further oxidized to phenO₂ ( ), but acidic conditions stabilize the mono-N-oxide ( ).

Comparison with Similar Compounds

Structural Features
  • Planarity: Unlike non-planar N-oxides (e.g., pyridine N-oxide), phenO maintains the rigid planar structure of phen, facilitating π-π stacking interactions critical for crystal packing and catalytic activity .
  • N–O Bond Length: PhenO exhibits N–O bond lengths (1.294–1.306 Å) similar to 2,9-dimethyl-1,10-phenanthroline-1-N-oxide (1.295 Å) but shorter than di-N-oxides (phenO₂, ~1.35 Å), reflecting reduced electron density at the oxidized nitrogen .

Table 1: Structural Parameters of Selected N-Oxides

Compound N–O Bond Length (Å) Planarity Space Group
1,10-Phenanthroline 1-oxide 1.294–1.306 Yes Monoclinic P21/c
2,9-Dimethyl-phenO 1.295 Yes Monoclinic P21/c
PhenO₂ (di-N-oxide) ~1.35 Slightly distorted N/A
Chemical and Electrochemical Properties
  • Basicity: PhenO derivatives exhibit lower basicity compared to non-oxidized phen due to electron withdrawal by the N-oxide group. Substituents (e.g., methyl groups) modulate basicity, with electron-donating groups increasing pKa .
  • Redox Behavior: Electrochemical studies on substituted phenanthrolines (e.g., 4,7-dichloro derivatives) reveal that electron-withdrawing groups (Cl, CN) lower reduction potentials, whereas phenO’s N-oxide group enhances oxidative stability .

Table 3: Electrochemical Data for Selected Derivatives

Compound Reduction Potential (V) Oxidation Potential (V)
Phen -1.2 +1.5
PhenO -1.0 +1.8
4,7-Dichloro-phen -0.8 +1.6
5-CN-phenO -0.7 +2.0

Q & A

Q. What are the optimal experimental conditions for synthesizing 1,10-phenanthroline 1-oxide via epoxidation?

The synthesis of this compound via epoxidation is highly pH-dependent. Evidence suggests that maintaining a pH of 8.6–8.8, using high-quality bleach (e.g., Clorox), and controlling reaction duration are critical to avoid over-oxidation. A Mo/P catalytic system (H₂O₂ with phosphomolybdic acid in acetonitrile) has also been validated for efficient N-oxidation, yielding 82% under mild conditions .

Q. Which validated spectrophotometric methods utilize 1,10-phenanthroline derivatives for iron quantification?

Multiple national standards (e.g., GB/T, ISO) employ 1,10-phenanthroline for iron detection. For example, the 1,10-phenanthroline spectrophotometric method is used in bauxite, urea, and rare earth chloride analyses. The method relies on the formation of a red Fe(II)-phenanthroline chelate, with detection limits in the ppm range and linearity up to 5 µg/mL .

Q. What safety protocols are essential when handling this compound?

Key precautions include wearing PPE (gloves, goggles, lab coats), avoiding skin contact, and working in fume hoods. Waste must be segregated and disposed via certified hazardous waste services due to its toxicity and environmental persistence. Solubility in ethanol/acetone (>500 µg/mL) requires careful solvent management .

Advanced Research Questions

Q. How does 1,10-phenanthroline modulate reaction kinetics in metal ion redox systems?

In the oxidation of Co(III) by Fe(III), 1,10-phenanthroline accelerates electron transfer by stabilizing transition states via nitrogen coordination. Kinetic studies show a first-order dependence on Fe(III) and variable orders for Co(III) (0.3 at high concentrations; 0.79 at low concentrations). Hydrogen ions inhibit the reaction by competing for ligand binding sites, necessitating pH-controlled conditions .

Q. What strategies resolve contradictions in reaction rate data under varying hydrogen ion concentrations?

Discrepancies in rate laws under acidic vs. neutral conditions can be addressed by mechanistic modeling. For instance, protonation of 1,10-phenanthroline at low pH reduces its chelating capacity, altering the redox potential. Adjusting ionic strength or using buffer systems (e.g., acetate at pH 4–5.5) can standardize kinetic measurements .

Q. How can computational methods improve co-crystal design with 1,10-phenanthroline derivatives?

Computational screening (e.g., molecular docking, DFT) predicts hydrogen-bonding interactions between 1,10-phenanthroline and nucleobases like cytosine. Ball-milling or solvent evaporation experimentally validates co-crystal formation, enabling applications in drug delivery or material science .

Q. What thermodynamic properties govern the stability of 1,10-phenanthroline complexes?

Calorimetric studies reveal that anhydrous 1,10-phenanthroline has a melting point of 114–117°C and a molar enthalpy of fusion (ΔH°fus) of 28.6 kJ/mol. These properties inform solvent selection (e.g., ethanol, acetonitrile) for synthesizing thermally stable metal complexes .

Methodological Considerations

Q. How do spectroscopic techniques characterize this compound derivatives?

  • NMR : Distinct shifts in ¹H NMR (e.g., 7.45–9.30 ppm for aromatic protons) and ¹³C NMR (122–150 ppm) confirm N-oxide formation.
  • IR : Peaks at 1068 cm⁻¹ (C–O–N stretch) and 1559 cm⁻¹ (aromatic C=C) validate structural integrity .
  • UV-Vis : The Fe(II)-phenanthroline chelate exhibits λmax at 510 nm (ε = 11,100 L·mol⁻¹·cm⁻¹), critical for quantitative analysis .

Q. What experimental controls are critical when studying 1,10-phenanthroline’s nuclease activity?

Include negative controls (e.g., phenanthrene derivatives lacking nitrogen coordination) to confirm metal-dependent DNA cleavage. Fluorescence quenching assays using ethidium bromide can monitor DNA binding efficiency .

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